![molecular formula C23H26N6O9S3 B1668876 Cefquinome sulfate CAS No. 118443-89-3](/img/structure/B1668876.png)
Cefquinome sulfate
Übersicht
Beschreibung
Cefquinome sulfate is a semisynthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin with antibacterial activity . It is a veterinary, parenteral antibiotic that has high cell permeability and high stability to beta-lactamases . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall .
Synthesis Analysis
The synthesis of Cefquinome sulfate involves the protection of the amido group and carboxyl group of cefotaxime by reacting with hexamethyl disilazane. This is followed by 3-substitution by trimethyliodosilane and 5,6,7,8-tetrahydroquinoline successively, and treatment with methanol to obtain cefquinome hydroiodide . After ion exchange to remove the iodide and neutralization with sulfuric acid, cefquinome sulfate is obtained .Molecular Structure Analysis
Cefquinome sulfate has a methoxyimino–aminothiazolyl moiety into the acyl side chain and the quaternary quinoline group at position 3 of the cefem ring . Its molecular formula is C23H26N6O9S3 .Chemical Reactions Analysis
Cefquinome sulfate is known to undergo degradation, which could be increased by the presence of some critical factors such as temperature, relative air humidity, buffer components as well as hydrogen and hydroxide ions .Physical And Chemical Properties Analysis
Cefquinome sulfate has a molecular weight of 626.7 g/mol . It has a relatively short half-life of about 2.5 hours and is less than 5% protein bound. It is excreted unchanged in the urine .Wissenschaftliche Forschungsanwendungen
Sustained-Release Formulations
One key area of research has been the development of sustained-release formulations to overcome the limitations posed by cefquinome sulfate's short elimination half-life. Studies have explored gelatin microspheres (CEF-GMS) and proliposome preparations to achieve prolonged drug release and enhanced pharmacokinetic profiles. For example, gelatin microspheres were prepared using an emulsion chemical cross-linking technique, demonstrating slower drug release and significantly extended elimination half-life compared to traditional injections in pigs (Zhang et al., 2018). Similarly, a proliposome preparation was shown to significantly increase the biological half-life and demonstrate sustained-release tendencies in rabbits (Fu et al., 2013).
Transdermal Delivery Systems
The improvement of transdermal delivery systems represents another focal point of research, aiming to enhance cefquinome sulfate's permeability and absorbability. Microparticles prepared through negative-pressure cavitation antisolvent precipitation showed improved physicochemical properties and anti-inflammatory activity, indicating a promising technique for transdermal delivery (Du et al., 2016).
Nanotechnology Applications
The application of nanotechnology has been investigated to improve the bioavailability and stability of cefquinome sulfate. Studies have focused on developing oily nanosuspensions and nanoparticles using techniques like supercritical antisolvent processes. These nanoformulations not only offer enhanced bioavailability but also present suitable stability, safety, and physicochemical properties (Mao et al., 2022), (Kefeng et al., 2015).
Stability and Solubility Studies
Understanding the stability and solubility of cefquinome sulfate under different conditions is crucial for its effective application. Research has been conducted to evaluate factors affecting its stability in aqueous solutions and the solid phase, revealing insights into the degradation processes and the influence of temperature and pH (Dołhań et al., 2017). Additionally, solubility studies in various solvents have provided essential data for developing industrial crystallization processes (Qi et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Recent research has focused on improving the bioavailability of Cefquinome sulfate. A new oily nanosuspension has been developed to improve its bioavailability and stability. This new preparation has shown suitable stability, physicochemical properties, and safety. It also demonstrated a rapid release and high bioavailability. The bioavailability of this new preparation was about 1.6 times that of the commercial cefquinome sulfate injection . This new preparation is expected to become a promising veterinary nanodelivery system .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16-;/t17-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOHRXSGUROPGY-OFNLCGNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefquinome sulfate | |
CAS RN |
118443-89-3, 84957-30-2 | |
Record name | Cefquinome sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118443893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFQUINOME SULFATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[[(6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium hydroxide, inner salt 72-(Z)-(O-methyloxime), sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFQUINOME SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3858K104DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.